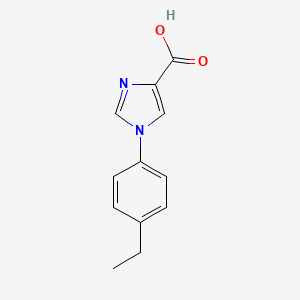

1-(4-Ethylphenyl)-1H-imidazole-4-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(4-Ethylphenyl)-1H-imidazole-4-carboxylic acid is an organic compound that belongs to the class of imidazole derivatives Imidazoles are five-membered heterocyclic compounds containing two non-adjacent nitrogen atoms

準備方法

The synthesis of 1-(4-Ethylphenyl)-1H-imidazole-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 4-ethylbenzaldehyde with glyoxal and ammonium acetate to form the imidazole ring. The resulting intermediate is then subjected to carboxylation to introduce the carboxylic acid group. Industrial production methods often employ similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to maximize yield and purity.

化学反応の分析

Esterification Reactions

The carboxylic acid group undergoes esterification with alcohols under acid-catalyzed conditions. For example:

-

Reaction with ethanol : In the presence of H<sub>2</sub>SO<sub>4</sub> or HCl, the acid forms the ethyl ester derivative.

-

Catalytic methods : Potassium hydroxide (2% w/w) in ethanol at 25–30°C efficiently converts the acid to its ester .

Example :

1-(4-Ethylphenyl)-1H-imidazole-4-carboxylic acid+EtOHH2SO4Ethyl ester+H2O

Amidation Reactions

The acid forms amides via coupling reagents such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or via acyl chloride intermediates:

-

Acyl chloride formation : Thionyl chloride (SOCl<sub>2</sub>) converts the acid to its reactive acyl chloride.

-

Amine coupling : The acyl chloride reacts with primary or secondary amines (e.g., NH<sub>3</sub>, R<sub>2</sub>NH) to yield amides .

Notable example :

Ethyl 1-hydroxy-4-methyl-2-[4-(trifluoromethyl)phenyl]-1H-imidazole-5-carboxylate (1f ) showed low cytotoxicity (CC<sub>50</sub> = 321.97 µM) and high antiviral selectivity (SI = 919) .

Decarboxylation

Under thermal stress (≥220°C), the compound undergoes decarboxylation, releasing CO<sub>2</sub> and forming 1-(4-ethylphenyl)-1H-imidazole:

C12H12N2O2ΔC11H12N2+CO2↑

This reaction is accelerated in acidic media .

Acylation of the Imidazole Ring

The nitrogen atoms in the imidazole ring react with acyl chlorides (e.g., acetyl chloride) to form N-acylated derivatives. Optimal conditions include:

-

Solvent: Dichloromethane or DMF

-

Base: Triethylamine or pyridine.

Example :

Imidazole+CH3COClEt3NN-Acetyl derivative+HCl

Hydrolysis and Salt Formation

-

Base hydrolysis : Reacts with NaOH/KOH to form water-soluble carboxylate salts.

-

Acid-base reactions : Forms stable betaine structures at neutral pH .

Conditions :

科学的研究の応用

Antiviral Activity

Recent studies have highlighted the potential of 1-(4-Ethylphenyl)-1H-imidazole-4-carboxylic acid and its derivatives in antiviral research, particularly against HIV-1. A notable study evaluated various compounds based on this structure for their ability to inhibit HIV-1 integrase (IN) activity. The findings indicated that certain derivatives exhibited moderate antiviral activity, with inhibition percentages ranging from 33% to 45% at concentrations around 100 µM, while maintaining low cytotoxicity levels (CC50 values) .

Table 1: Antiviral Activity of Selected Derivatives

| Compound | Inhibition Percentage (%) | CC50 (µM) |

|---|---|---|

| 11a | 33 | >200 |

| 11b | 45 | 158.4 |

| 11g | 40 | >200 |

| 11h | 35 | 50.4 |

These results suggest that modifications to the imidazole structure can enhance antiviral properties while minimizing toxicity, making these compounds promising candidates for further development.

Synthesis of Imidazole Derivatives

The compound serves as a key intermediate in the synthesis of various imidazole derivatives, which have broad applications in pharmaceuticals. For instance, a recent synthesis strategy involved the cycloaddition of ethyl isocyanoacetate with diarylimidoyl chlorides to produce novel imidazole derivatives, including carboxylic acids and carbohydrazides. This method demonstrated high efficiency and selectivity, paving the way for the development of new therapeutic agents .

Catalytic Synthesis

Another innovative approach involves using inorganic salt composite catalysts to synthesize imidazole derivatives efficiently. This method allows for the preparation of various functionalized imidazoles under mild conditions, expanding the toolkit available for synthetic chemists . The versatility of these catalytic methods highlights the importance of this compound as a building block in organic synthesis.

作用機序

The mechanism of action of 1-(4-Ethylphenyl)-1H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. In cancer research, the compound may exert its effects by inducing apoptosis or inhibiting cell proliferation through the modulation of signaling pathways.

類似化合物との比較

1-(4-Ethylphenyl)-1H-imidazole-4-carboxylic acid can be compared with other similar compounds, such as:

1-Phenyl-1H-imidazole-4-carboxylic acid: Lacks the ethyl group, which may affect its chemical reactivity and biological activity.

1-(4-Methylphenyl)-1H-imidazole-4-carboxylic acid: Contains a methyl group instead of an ethyl group, potentially leading to differences in steric and electronic properties.

1-(4-Chlorophenyl)-1H-imidazole-4-carboxylic acid: The presence of a chlorine atom can significantly alter the compound’s reactivity and biological effects.

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties compared to its analogs.

生物活性

1-(4-Ethylphenyl)-1H-imidazole-4-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Structure

The compound features an imidazole ring substituted with a 4-ethylphenyl group and a carboxylic acid functional group. The molecular formula is C12H13N2O2, and it possesses unique chemical properties that contribute to its biological activity.

Key Properties

| Property | Value |

|---|---|

| Molecular Weight | 219.25 g/mol |

| Melting Point | Not extensively documented |

| Solubility | Soluble in organic solvents |

This compound exhibits its biological effects primarily through:

- Enzyme Inhibition : It can inhibit specific enzymes by binding to their active sites, thereby blocking substrate access.

- Receptor Interaction : The compound may act as a ligand for various receptors, modulating their activity and influencing cellular signaling pathways.

Anticancer Activity

Research has indicated that derivatives of imidazole compounds often display significant anticancer properties. For instance, studies have shown that certain imidazole derivatives exhibit potent inhibitory effects against various cancer cell lines:

- Case Study : A derivative of this compound demonstrated IC50 values in the nanomolar range against human colon adenocarcinoma and lung carcinoma cell lines, indicating strong potential for further development as an anticancer agent .

Antibacterial and Antifungal Properties

The compound's structural similarity to known antibacterial agents suggests potential efficacy against bacterial infections. Preliminary studies indicate that it may inhibit the growth of both Gram-positive and Gram-negative bacteria.

- Example : A study on related imidazole compounds revealed significant antibacterial activity against Staphylococcus aureus and Escherichia coli, highlighting the potential for this compound in treating bacterial infections .

Other Biological Activities

Beyond anticancer and antimicrobial effects, compounds within this class have been explored for additional therapeutic applications:

- Anti-inflammatory Activity : Some derivatives have shown promise in inhibiting inflammatory pathways, suggesting a potential role in treating inflammatory diseases.

- Antiviral Activity : Research indicates that imidazole derivatives can interfere with viral replication processes, making them candidates for antiviral drug development.

Structure-Activity Relationships (SAR)

A detailed examination of SAR reveals that modifications to the imidazole ring or the phenyl substituent can significantly impact biological activity. The presence of electron-donating or withdrawing groups can enhance or diminish efficacy against specific targets.

Summary of SAR Findings

| Modification | Effect on Activity |

|---|---|

| Electron-donating groups | Increased potency |

| Substituted phenyl groups | Altered selectivity |

| Variation in chain length | Changes in solubility |

特性

IUPAC Name |

1-(4-ethylphenyl)imidazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c1-2-9-3-5-10(6-4-9)14-7-11(12(15)16)13-8-14/h3-8H,2H2,1H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLNQTPMDHBRZGX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)N2C=C(N=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。